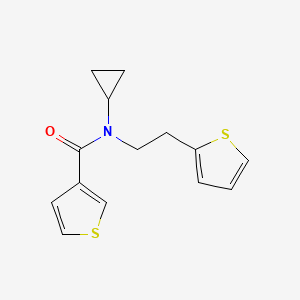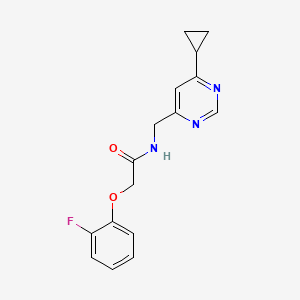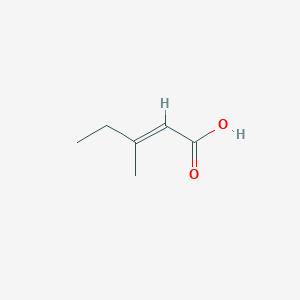
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains two thiophene rings. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
While the specific synthesis process for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Thiophene derivatives are known to undergo a variety of reactions, including Michael addition and subsequent 5-exo-dig cyclization .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
Research into lignan conjugates via cyclopropanation has highlighted significant antimicrobial and antioxidant activities. The study by Raghavendra et al. (2016) demonstrates how synthesized compounds, particularly those involving thiophene carboxylates and cyclopropane structures, showed excellent antibacterial and antifungal properties. Furthermore, certain compounds manifested profound antioxidant potential, indicating the relevance of such structures in developing pharmaceutical agents with antimicrobial and antioxidant capabilities (Raghavendra et al., 2016).
Dearomatising Rearrangements
The dearomatising rearrangements of lithiated thiophenecarboxamides have been explored, where thiophene-3-carboxamides with certain substituents undergo cyclisation upon treatment. This transformation is crucial for synthesizing pyrrolinones and azepinones, illustrating the compound's potential in complex organic synthesis and the development of novel pharmacologically active molecules (Clayden et al., 2004).
Organocatalyzed Synthesis
The synthesis of 2-amino-3-carboxamide derivatives of thiophene through a four-component Gewald reaction under aqueous conditions presents an efficient method for preparing thiophene derivatives at room temperature. This methodology could be pivotal for the synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide, offering insights into green chemistry approaches (Abaee & Cheraghi, 2013).
Antibacterial and Antifungal Activities
Novel cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized and examined for antibacterial activity against various pathogenic strains, demonstrating significant antibacterial and antifungal activities. Such studies underscore the potential application of related compounds in designing new antimicrobial agents (Altundas et al., 2010).
Mecanismo De Acción
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug .
Mode of Action
It’s worth noting that thiophene derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting their involvement in multiple biochemical pathways .
Result of Action
Some thiophene derivatives have shown excellent fungicidal activities , suggesting that this compound may also have similar effects.
Propiedades
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(11-6-9-17-10-11)15(12-3-4-12)7-5-13-2-1-8-18-13/h1-2,6,8-10,12H,3-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMIOJUCBHXHAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)


![2-(4-isopropoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2406116.png)
![7-benzyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2406118.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2406119.png)



![N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2406125.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2406126.png)

![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)